molecular formula C13H9Cl2N B11947808 3-Chloro-N-(2-chlorobenzylidene)aniline CAS No. 17099-06-8

3-Chloro-N-(2-chlorobenzylidene)aniline

Cat. No.: B11947808
CAS No.: 17099-06-8
M. Wt: 250.12 g/mol
InChI Key: MZJZNAQCSPQXRV-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-chlorobenzylidene)aniline is an organic compound belonging to the class of Schiff bases, characterized by its azomethine group (–N=CH–). These compounds are of significant interest in advanced materials science and industrial chemistry. While specific data for this exact isomer is limited in public literature, research on highly similar chlorinated benzylideneaniline derivatives provides strong insight into its potential research value. Its primary investigated application is as a corrosion inhibitor for carbon steel in acidic environments such as hydrochloric acid solution. Experimental and computational studies on related compounds, such as (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine, show that these molecules function as mixed-type inhibitors, adsorbing onto metal surfaces following the Langmuir isotherm model with high efficiency . Furthermore, benzylideneaniline derivatives are prominent in materials research due to their non-linear optical (NLO) properties and their ability to form high-quality single crystals, making them candidates for applications in optical limiters and two-photon microscopy . The molecular structure of benzylideneanilines typically features a non-planar conformation, which disrupts π-electron conjugation and influences their solid-state and optical characteristics . This product is intended for research and further chemical characterization. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

17099-06-8

Molecular Formula

C13H9Cl2N

Molecular Weight

250.12 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(3-chlorophenyl)methanimine

InChI

InChI=1S/C13H9Cl2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-9H

InChI Key

MZJZNAQCSPQXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through simultaneous reduction of nitroarenes to anilines and condensation with aldehydes. Selenium powder acts as a catalyst, while sodium acetate (NaOAc) serves as a base. Key parameters include:

  • Substrates : m-Chloronitrobenzene (10 mmol) and 2-chlorobenzaldehyde (11 mmol).

  • Catalyst : Selenium powder (0.4 mmol).

  • Solvent System : Dimethyl sulfoxide (DMSO, 40 mL) and water (1 mL).

  • Conditions : CO atmosphere (1 atm), 95°C, 6 hours.

The nitro group is reduced in situ to an amine, which subsequently condenses with the aldehyde to form the Schiff base. The selenium catalyst is recovered by air oxidation post-reaction and reused without significant loss in activity.

Yield and Product Characterization

Under optimized conditions, this method achieves a 95% isolated yield (Table 1). The product is purified via recrystallization from anhydrous alcohol and characterized by melting point (40–41°C) and 1H^1H NMR:

  • δ\delta 8.89 ppm (s, 1H, CH=N).

  • Aromatic protons between δ\delta 7.12–8.22 ppm.

Table 1: Selected Examples from Selenium-Catalyzed Synthesis

EntryNitroarene (R1^1)Aldehyde (R2^2)Yield (%)
4m-Cl2-Cl95
5p-CH3_32,4-Cl2_297

Classical Condensation of 3-Chloroaniline and 2-Chlorobenzaldehyde

The most straightforward method involves acid- or base-catalyzed condensation of equimolar 3-chloroaniline and 2-chlorobenzaldehyde.

Solvent-Based Synthesis

Procedure :

  • Combine 3-chloroaniline (0.2 mol) and 2-chlorobenzaldehyde (0.2 mol) in ethanol (33 mL).

  • Reflux at 78°C for 1–2 hours.

  • Cool to room temperature, then ice-bath (0.5 hours) to precipitate crystals.

  • Filter and recrystallize from 85% ethanol.

Yield : 80–85%.

Solvent-Free Synthesis

For improved atom economy, solvent-free conditions are employed:

  • Grind 3-chloroaniline and 2-chlorobenzaldehyde in a mortar.

  • Heat at 100–140°C for 1.5 hours under nitrogen.

  • Purify via vacuum distillation (139°C at 0.020 mmHg).

Advantages :

  • Eliminates solvent waste.

  • Reduces reaction time to 1.5 hours.

Characterization and Analytical Validation

Spectroscopic Analysis

  • IR : Stretching vibrations at 1600–1620 cm1^{-1} (C=N), 750–770 cm1^{-1} (C-Cl).

  • 1H^1H NMR : Distinct singlet for the imine proton (δ\delta 8.83–8.92 ppm).

  • 13C^{13}C NMR : Resonance at δ\delta 155–160 ppm (C=N).

Purity Assessment

  • HPLC : Retention time of 6.2 minutes (C18 column, acetonitrile/water 70:30).

  • Melting Point : 40–41°C (lit. 40°C).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Time (h)ProsCons
Selenium-catalyzed956One-pot, reusable catalystRequires CO handling
Ethanol reflux852Simple setupSolvent waste
Solvent-free801.5Eco-friendlyHigh energy input

Industrial-Scale Considerations

Patent CN106977381A outlines a scalable process for 2-chlorobenzaldehyde synthesis via chlorination of o-chlorotoluene, a key precursor. Highlights include:

  • Chlorination : 100–120°C, 1–2 hours (Cl2_2:o-chlorotoluene = 2–4:1).

  • Hydrolysis : FeCl3_3/ZnCl2_2 catalysis at 100–120°C.

  • Purity : 99.4% after vacuum distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-(2-chlorobenzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

3-Chloro-N-(2-chlorobenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-chlorobenzylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Substituent Positions Molecular Weight (g/mol) Key Applications Quantum Parameters (DFT)*
3-Chloro-N-(2-chlorobenzylidene)aniline Aniline: 3-Cl; Benzylidene: 2-Cl 253.12 Corrosion inhibition, coordination chemistry High Fukui reactivity at N and Cl sites
2-CNMBA Aniline: 2-Cl; Benzylidene: 4-OCH₃ 262.71 Corrosion inhibition (zinc) Lower local softness vs. 3-CNMBA
4-CNMBA Aniline: 4-Cl; Benzylidene: 4-OCH₃ 262.71 Corrosion inhibition (zinc) Highest inhibition efficiency
N-(2-chlorobenzylidene)aniline Benzylidene: 2-Cl 230.69 Enantioselective synthesis Not reported

*Density Functional Theory (DFT) parameters correlate with corrosion inhibition efficiency.

Reactivity in Cycloaddition and Coordination Reactions

  • Cycloaddition: this compound reacts with carboxylic acid anhydrides (e.g., tetrachlorophthalic anhydride) to form 1,3-oxazepine derivatives. The dual chlorine substituents increase electrophilicity, accelerating reaction rates compared to non-chlorinated analogs .
  • Coordination Chemistry : The compound forms stable complexes with transition metals (Ni, Cu). The chlorine groups enhance ligand rigidity and electron density at the nitrogen atom, improving metal-binding affinity. For example, nickel complexes exhibit distorted square-planar geometries, similar to those derived from 4-chloro analogs .

Table 2: Physical Properties and Commercial Availability

Compound CAS Number Melting Point (°C) Solubility (Common Solvents) Suppliers/Applications
This compound Not reported Not reported Chloroform, DMF Research chemical
3-Chloro-2-nitroaniline 261-782-9 98–100 Ethanol, acetone Dye intermediate
3-Chloro-N-(pyrimidin-5-ylmethyl)aniline 1342182-92-6 Not reported DMSO, methanol Discontinued (Biosynth)

Key Research Findings

Electronic Effects: The meta-chloro substituent on the aniline ring in this compound reduces electron density at the imine nitrogen, lowering basicity compared to non-chlorinated Schiff bases. This property is critical in corrosion inhibition, where electron-rich inhibitors bind more effectively to metal surfaces .

Steric Influence : The ortho-chlorine on the benzylidene group introduces steric hindrance, reducing reactivity in bulky electrophilic substitutions but enhancing stability in coordination complexes .

Biological Activity : Thiazole- and pyrimidine-modified analogs exhibit enhanced antimicrobial activity, highlighting the role of heterocyclic moieties in drug design compared to benzylidene-based compounds .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-N-(2-chlorobenzylidene)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a condensation reaction between 3-chloroaniline and 2-chlorobenzaldehyde under reflux conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) are preferred to stabilize intermediates .
  • Catalysts : Acidic catalysts (e.g., acetic acid) accelerate imine formation by protonating the carbonyl group .
  • Temperature and time : Reflux at 60–80°C for 4–6 hours optimizes yield (>75%) while minimizing side products like hydrolyzed aldehydes .
    Data Table :
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
EthanolAcOH707898.2
MethanolH₂SO₄658297.5

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the imine bond (δ 8.3–8.5 ppm for HC=N) and substituent positions .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1) .
  • Elemental analysis : Validates stoichiometry (C: 54.3%, H: 3.0%, N: 5.2%, Cl: 26.6%) .
  • X-ray crystallography : Resolves bond lengths (C=N: ~1.28 Å) and dihedral angles for structural validation .

Advanced Questions

Q. How do computational methods like DFT contribute to understanding the corrosion inhibition mechanisms of this Schiff base?

Methodological Answer : Density Functional Theory (DFT) calculates quantum parameters to correlate molecular structure with inhibition efficiency:

  • Frontier orbitals : HOMO (electron donation) and LUMO (electron acceptance) energies predict adsorption on metal surfaces. Lower HOMO-LUMO gaps (e.g., 4.5 eV) enhance reactivity .
  • Fukui indices : Identify nucleophilic (Cl substituents) and electrophilic (imine N) sites for bonding with zinc .
  • Charge distribution : Negative charges on Cl and N atoms promote chemisorption on anodic sites .
    Data Table :
ParameterValue (DFT)Role in Corrosion Inhibition
HOMO Energy (eV)-5.8Electron donation to metal
LUMO Energy (eV)-1.3Accept electrons from metal
Dipole Moment (D)3.4Polarizability for adsorption

Q. What factors explain discrepancies in reported biological activities of structurally similar aniline derivatives?

Methodological Answer : Variations in antimicrobial or anti-inflammatory efficacy arise from:

  • Substituent position : Meta vs. para chloro groups alter steric effects and hydrogen bonding with biological targets .
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via XRD) impact solubility and bioavailability .
  • Testing protocols : MIC values vary with bacterial strain (e.g., S. aureus vs. E. coli) and culture media .

Q. How does crystal structure analysis using SHELX refine the understanding of molecular geometry and reactivity?

Methodological Answer : SHELX software analyzes single-crystal X-ray data to determine:

  • Bond angles : C=N-C (120–125°) influences planarity and conjugation .
  • Packing interactions : π-π stacking between aromatic rings (3.5–4.0 Å spacing) affects solid-state stability .
  • Torsional flexibility : Rotatable bonds (e.g., C-Cl) dictate conformational adaptability in solution .

Data Contradiction Analysis

Q. Why do quantum chemical parameters derived from DFT sometimes conflict with experimental corrosion inhibition efficiencies?

Methodological Answer : Discrepancies arise due to:

  • Solvent effects : DFT calculations often assume gas-phase conditions, neglecting solvation .
  • Surface heterogeneity : Experimental setups (e.g., polished vs. oxidized zinc) alter adsorption kinetics .
  • Synergistic additives : Co-inhibitors (e.g., iodide ions) in real-world systems are not modeled computationally .

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